1,2-Dichloro-1,2-difluoroethanesultone
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Overview
Description
1,2-Dichloro-1,2-difluoroethanesultone is a chemical compound with the molecular formula C2HCl2F2O3S. It is a derivative of ethanesultone, where two chlorine and two fluorine atoms are substituted at the 1 and 2 positions of the ethane ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-1,2-difluoroethanesultone can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-dichloro-1,2-difluoroethane with sulfur trioxide (SO3) in the presence of a suitable solvent, such as dichloromethane. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process may include multiple stages of reaction, separation, and purification to achieve high yields and purity of the final product. Industrial production also requires stringent safety measures to handle the reactive and potentially hazardous chemicals involved.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-1,2-difluoroethanesultone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dichloro-1,2-difluoroethanesultone has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
1,2-Dichloro-1,2-difluoroethanesultone is compared with other similar compounds, such as 1,2-dichloroethanesulfonic acid and 1,2-difluoroethanesulfonic acid. While these compounds share similarities in their chemical structures, this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.
Comparison with Similar Compounds
1,2-Dichloroethanesulfonic acid
1,2-Difluoroethanesulfonic acid
1,2-Dichloro-1,2-difluoroethane
Properties
IUPAC Name |
3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2F2O3S/c3-1(5)2(4,6)10(7,8)9-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQXDXVZPBVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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